Silver fulminate

Catalog No.
S565436
CAS No.
5610-59-3
M.F
AgCNO
CAgNO
M. Wt
149.885 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Silver fulminate

CAS Number

5610-59-3

Product Name

Silver fulminate

IUPAC Name

silver;oxidoazaniumylidynemethane

Molecular Formula

AgCNO
CAgNO

Molecular Weight

149.885 g/mol

InChI

InChI=1S/CNO.Ag/c1-2-3;/q-1;+1

InChI Key

AZPZMMZIYMVPCK-UHFFFAOYSA-N

SMILES

[C-]#[N+][O-].[Ag+]

Synonyms

silver fulminate

Canonical SMILES

[C-]#[N+][O-].[Ag+]

Silver fulminate is a highly explosive compound with the chemical formula AgCNO, classified as the silver salt of fulminic acid. It is characterized by its solid white powder appearance and a molar mass of approximately 149.885 g/mol. Silver fulminate is notable for its extreme sensitivity to friction, heat, and shock, making it dangerous to handle in larger quantities. When detonated, it decomposes to release carbon oxides and nitrogen gas, along with a fine mist of metallic silver .

This compound was first synthesized in 1800 by Edward Charles Howard during his research on fulminates. Despite its potential applications as an explosive, silver fulminate has limited commercial use due to its sensitivity and instability, primarily being utilized in novelty items such as "bang snaps" and Christmas crackers .

The synthesis of silver fulminate requires careful control due to its sensitivity:

  • Reaction of Silver Nitrate: A common method involves mixing a solution of silver nitrate in nitric acid with ethanol at controlled temperatures (80-90 °C). This reaction produces silver fulminate as a precipitate.
    AgNO3+HNO3+C2H5OHAgCNO+other products\text{AgNO}_3+\text{HNO}_3+\text{C}_2\text{H}_5\text{OH}\rightarrow \text{AgCNO}+\text{other products}
  • Alternative Method: Silver carbonate can also be reacted with ammonia in solution to produce silver fulminate .
  • Unintentional Formation: Silver fulminate can be formed accidentally when acidic solutions of silver nitrate come into contact with alcohol, which poses hazards in certain laboratory conditions .

Silver fulminate has limited applications primarily due to its instability:

  • Novelty Items: It is commonly used in "bang snaps," small toys that produce a popping sound when thrown against a hard surface. The compound's sensitivity allows it to detonate upon impact without causing damage .
  • Historical Use: In the past, it was considered for military applications as a detonator but was ultimately deemed too sensitive for practical use .

Interaction studies regarding silver fulminate focus on its reactivity with various chemicals:

  • Reactivity with Acids: Silver fulminate reacts violently with concentrated sulfuric acid and halogens.
  • Stability Concerns: It remains stable under dry conditions but can become dangerously reactive when moist or subjected to physical stress .

Silver fulminate shares similarities with several other compounds known for their explosive properties. Here’s a comparison highlighting its uniqueness:

CompoundChemical FormulaSensitivity LevelPrimary Use
Silver FulminateAgCNOExtremely HighNovelty explosives (bang snaps)
Mercury FulminateHg(CNO)₂HighHistorical detonators
Lead AzidePb(N₃)₂HighDetonators in military applications
Potassium ChlorateKClO₃ModerateUsed in fireworks and explosives
Silver CyanateAgOCNLowLess reactive; used in chemical studies

Uniqueness: Silver fulminate is particularly unique due to its extreme sensitivity compared to other similar compounds like mercury fulminate or lead azide, which are also explosive but less sensitive under similar conditions. This makes silver fulminate unsuitable for most military applications while still finding niche uses in novelty items .

Silver fulminate was first synthesized in 1800 by Edward Charles Howard, a British chemist whose work bridged experimental chemistry and practical engineering. Howard’s research focused on fulminates—salts derived from fulminic acid (HCNO)—as part of a broader investigation into explosive compounds. His discovery of mercury fulminate (Hg(CNO)₂) preceded silver fulminate, but the latter’s unique properties soon garnered attention.

Howard’s method involved reacting silver nitrate with ethanol in nitric acid, producing a white crystalline solid. His experiments revealed the compound’s explosive nature: even milligram quantities detonated violently upon mechanical shock, heat, or static discharge. This work earned Howard the Royal Society’s Copley Medal in 1800, recognizing his contributions to chemistry.

Initially, silver fulminate saw limited military use due to its instability. By 1885, it was employed in detonators for picric acid, though its application remained niche compared to mercury fulminate. Today, its primary use is in novelty noisemakers (e.g., “bang snaps”), where tiny quantities are mixed with sand to produce harmless explosions.

Significance in Pseudohalogen Chemistry

The fulminate anion (CNO⁻) is classified as a pseudohalogen, a group of polyatomic ions mimicking the chemical behavior of halogens (e.g., Cl⁻, Br⁻). Pseudohalogens form stable salts, participate in redox reactions, and generate dimeric molecules analogous to diatomic halogens (e.g., cyanogen (CN)₂).

Key Properties of Pseudohalogens:

PropertyHalogens (e.g., Cl₂)Pseudohalogens (e.g., CNO⁻)
Dimeric formCl₂(CNO)₂
Acid formHClHCNO (fulminic acid)
Salt solubilityLow (e.g., AgCl)Low (e.g., AgCNO)
Redox reactivityHighHigh

Silver fulminate’s ionic structure (Ag⁺CNO⁻) mirrors silver halides like AgCl, but the CNO⁻ ligand’s linear geometry and charge distribution differentiate it. This pseudohalogen behavior is further illustrated by its isomer, silver cyanate (AgOCN), which shares the formula AgCNO but features a distinct O-C-N arrangement. Despite identical compositions, the two isomers exhibit radically different stabilities: silver cyanate is inert, while silver fulminate is explosively reactive.

Position within Primary Explosives Classification

Silver fulminate is a primary explosive, characterized by its sensitivity to initiation stimuli (impact, friction, heat) and ability to trigger larger secondary explosives.

Classification of Explosives:

TypeSensitivityExamplesUse Case
PrimaryExtremeSilver fulminate, lead azideDetonators, primers
SecondaryModerateTNT, RDXMain charges
TertiaryLowANFOMining, construction

Compared to other primary explosives, silver fulminate’s sensitivity is unparalleled. It can self-detonate under its own weight in quantities exceeding a few milligrams, limiting its utility. Mercury fulminate, though similarly sensitive, dominated industrial applications due to lower production costs.

Modern applications of silver fulminate are restricted to non-damaging pyrotechnics, where its explosive force is minimized through micro-encapsulation with inert materials.

Structural and Chemical Properties

Molecular and Crystalline Structure

Silver fulminate crystallizes in two polymorphic forms: orthorhombic and trigonal. The trigonal structure features cyclic hexamers (AgCNO)₆, stabilized by Ag–Ag interactions. This aggregation contributes to its instability, as mechanical stress disrupts the lattice, releasing energy explosively.

Synthesis and Reactivity

The synthesis involves dissolving silver nitrate in nitric acid and reacting it with ethanol under controlled conditions:
$$
\text{AgNO}3 + \text{C}2\text{H}5\text{OH} \rightarrow \text{AgCNO} + \text{HNO}3 + \text{H}_2\text{O}
$$
The reaction is exothermic and requires precise temperature control (80–90°C) to avoid premature detonation.

Silver fulminate reacts with ammonia, forming soluble complexes, and decomposes explosively in concentrated sulfuric acid. Its stability in water—remaining explosive even after decades submerged—is unique among primary explosives.

Molecular Formula (AgCNO) and Structural Characteristics

Silver fulminate is a chemical compound with the molecular formula AgCNO, representing the highly explosive silver salt of fulminic acid [1] [2]. The compound possesses a molecular weight of 149.885 grams per mole and exhibits a density of 3.938 grams per cubic centimeter in its orthorhombic crystalline form [1] [3]. The structural arrangement of silver fulminate features silver in the +1 oxidation state, coordinated to the fulminate anion through specific bonding interactions [3] [4].

The molecular structure of silver fulminate can be represented as Ag-CNO, where the carbon atom forms a triple bond with nitrogen, and nitrogen maintains a single bond with oxygen [3] [5]. This linear arrangement of the CNO portion creates a pseudolinear molecular geometry, with the silver cation positioned to balance the negative charge of the fulminate anion [1] [8]. The compound crystallizes as a white crystalline solid with characteristic needle-shaped crystals that form small rosettes or star-shaped clusters [3] [9].

Silver fulminate exists in two distinct polymorphic forms under ambient conditions [1] [16]. The orthorhombic form, designated as the α-phase, crystallizes in the Cmcm space group and represents the thermodynamically preferred structure [20] [22]. The trigonal form, known as the β-phase, adopts the R3̄ space group with a rhombohedral lattice arrangement [1] [16]. Electronic structure calculations reveal that both polymorphic phases are indirect bandgap insulators, with the α-phase exhibiting a bandgap of 3.51 electron volts and the β-phase showing a larger bandgap of 4.43 electron volts [20] [22].

The orthorhombic polymorph forms a three-dimensional polymeric network structure where fulminate anions bridge silver atoms through both carbon and oxygen coordination [17] [20]. In contrast, the trigonal polymorph consists of cyclic hexamers with the formula (AgCNO)₆, creating a more discrete molecular arrangement within the crystal lattice [1] [16] [19]. Density functional theory calculations incorporating van der Waals interactions indicate that the orthorhombic Cmcm structure remains the preferred thermodynamic equilibrium phase across a wide range of pressure and temperature conditions [20] [22].

Table 1: Basic Physical and Chemical Properties of Silver Fulminate

PropertyValueReference
Molecular FormulaAgCNOMultiple sources
Molecular Weight149.885 g/molPubChem, Wikipedia
Density3.938 g/cm³ (orthorhombic), 4.09 g/cm³Wikipedia, Chemister
AppearanceWhite crystalline solidMultiple sources
Crystal System (α-form)OrthorhombicWikipedia, literature
Crystal System (β-form)Trigonal (rhombohedral)Wikipedia, literature
Space Group (α-form)CmcmDFT studies
Space Group (β-form)R3̄DFT studies
Decomposition Temperature235°CChemister database
Solubility in Water (20°C)0.016 g/100gChemister database
Solubility in Water (100°C)2.8 g/100gChemister database
Standard Enthalpy of Formation361.5 kJ/molChemister database

Fulminate Anion (CNO⁻) as a Pseudohalogen

The fulminate anion (CNO⁻) represents a unique pseudohalogen species that exhibits chemical behavior remarkably similar to conventional halogen ions [3] [8]. This pseudohalogen character arises from the anion's overall charge of -1 and its ability to substitute for halogen atoms in various chemical compounds and reactions [3] [8]. The fulminate anion possesses the same formal charge and demonstrates reactivity patterns analogous to fluoride, chloride, bromide, and iodide ions, making it a member of the pseudohalogen family [8] [14].

The electronic structure of the fulminate anion features a carbon atom bearing a formal charge of -1, a nitrogen atom with a formal charge of +1, and an oxygen atom carrying a formal charge of -1 [18] [23]. The primary bonding description involves a triple bond between carbon and nitrogen (C≡N) and a single bond between nitrogen and oxygen (N-O) [3] [18]. This bonding arrangement creates a highly polarized structure where the triple bond provides significant stability to the carbon-nitrogen interaction, while the single nitrogen-oxygen bond represents the weakest link in the molecular framework [3] [21].

The pseudohalogen nature of the fulminate anion manifests in its ability to form stable complexes with various metal cations, particularly silver and mercury [3] [8]. These metal-fulminate compounds exhibit properties characteristic of metal halides, including similar coordination geometries and bonding patterns [13] [17]. Recent crystallographic studies have revealed that silver fulminate complexes demonstrate distinct argentophilic interactions with silver-silver distances close to 2.77 Angstroms, indicating significant metal-metal interactions within the crystal structure [13].

Theoretical investigations using density functional theory methods have provided insights into the electronic structure and bonding characteristics of the fulminate anion [21] [24]. The large differences between carbon and oxygen orbital energies result in uneven contributions of terminal atom orbitals to the molecular orbitals, leading to less delocalization of electron density within the anion [23]. This electronic imbalance contributes to the inherent instability of the fulminate ion and its tendency to undergo rapid decomposition under various conditions [21] [23].

Table 2: Fulminate Anion (CNO⁻) Properties

PropertyValue
Chemical FormulaCNO⁻
Charge-1
Bonding DescriptionC≡N⁺-O⁻ (primary structure)
Bond Order C-N3 (triple bond)
Bond Order N-O1 (single bond)
Formal Charge on C-1
Formal Charge on N+1
Formal Charge on O-1
Pseudohalogen CharacterYes (similar to halogens)
StabilityUnstable due to weak N-O bond

Isomerism with Silver Cyanate (AgOCN)

Silver fulminate (AgCNO) and silver cyanate (AgOCN) represent a classic example of constitutional isomers, compounds that share identical molecular formulas but differ in the connectivity of their constituent atoms [7] [11] [12]. This isomeric relationship played a pivotal role in the early development of organic chemistry during the 1820s when Justus Liebig discovered silver fulminate and Friedrich Wöhler discovered silver cyanate [8] [14]. The resolution of their structural differences by Jöns Jakob Berzelius led to the fundamental concept of isomerism in chemistry [8] [14].

The key structural distinction between these isomers lies in the arrangement of the carbon, nitrogen, and oxygen atoms within their respective anions [7] [11]. In silver fulminate, the connectivity follows the pattern Ag-CNO, where carbon forms a triple bond with nitrogen, and nitrogen maintains a single bond with oxygen [7] [12]. Conversely, silver cyanate exhibits the connectivity pattern Ag-OCN, where oxygen bonds to carbon, and carbon forms a triple bond with nitrogen [7] [12]. This fundamental difference in atomic connectivity results in dramatically different physical and chemical properties between the two compounds [11] [15].

The structural arrangement in silver fulminate creates a highly unstable molecular framework due to the weak nitrogen-oxygen single bond in conjunction with the polarized electronic distribution [7] [12]. The carbon atom carries a negative formal charge, the nitrogen atom bears a positive formal charge, and the oxygen atom maintains a negative formal charge, creating significant electronic strain within the molecule [7]. In contrast, silver cyanate adopts a more stable configuration where the electronic distribution is less strained, resulting in a compound that lacks the explosive characteristics of its isomeric counterpart [12] [15].

Crystallographic analysis reveals distinct structural differences between the two isomers [12]. Silver cyanate crystallizes in the monoclinic crystal system with space group P2₁/m, featuring unit cell parameters of a = 547.3 picometers, b = 637.2 picometers, c = 341.6 picometers, and β = 91° [12]. The crystal structure consists of zigzag chains of alternating silver and nitrogen atoms extending along the monoclinic b-axis direction, with cyanate ions oriented perpendicular to this axis [12]. Each silver ion maintains equidistant coordination to two nitrogen atoms, forming linear N-Ag-N groups throughout the crystal lattice [12].

Table 3: Structural Comparison of Silver Fulminate and Silver Cyanate

PropertySilver Fulminate (AgCNO)Silver Cyanate (AgOCN)
Molecular FormulaAgCNOAgOCN
Structural ArrangementAg-C≡N⁺-O⁻Ag-O-C≡N
Bond ConnectivityC≡N triple bond, N-O single bondO-C single bond, C≡N triple bond
StabilityHighly unstableRelatively stable
Explosive NatureExtremely explosiveNon-explosive
AppearanceWhite crystalline solidBeige to gray powder
Formal Charge DistributionC⁻, N⁺, O⁻Different distribution
Isomeric RelationshipConstitutional isomer of AgOCNConstitutional isomer of AgCNO

Structural Bonding Patterns and Theoretical Models

The structural bonding patterns in silver fulminate have been extensively investigated using various theoretical approaches, including density functional theory calculations and high-level ab initio methods [20] [21] [24]. These computational studies have revealed complex bonding interactions that contribute to both the structural stability and inherent instability of the compound [20] [22]. The silver-fulminate bonding can be described as involving coordination of the fulminate anion through both terminal carbon and oxygen atoms, with shorter silver-carbon bond lengths (approximately 2.2 Angstroms) compared to silver-oxygen distances [17].

Density functional theory calculations incorporating van der Waals corrections have provided detailed insights into the relative stability of the polymorphic forms [20] [22]. The orthorhombic Cmcm structure emerges as the thermodynamically preferred phase based on total energy calculations using the DFT-D2 method [20]. This theoretical framework successfully captures the importance of van der Waals interactions in determining phase stability, which cannot be adequately described by standard density functional theory functionals alone [20] [22].

The bonding in silver fulminate involves significant ionic character between the silver cation and the fulminate anion, combined with covalent interactions within the CNO⁻ moiety [17] [20]. The silver atoms in both polymorphic forms exhibit coordination numbers that vary depending on the specific crystal structure, with the orthorhombic form showing three-dimensional polymeric networks and the trigonal form displaying discrete hexameric units [17] [20]. Electronic structure calculations reveal that the conduction and valence bands in both phases are primarily composed of silver d-orbitals and fulminate π-orbitals, respectively [22].

Advanced computational methods, including coupled cluster theory with extensive basis sets, have been applied to understand the electronic structure of the fulminate anion itself [21] [24]. These high-level calculations demonstrate the challenges associated with accurately describing the bonding in fulminic acid and its derivatives, as different levels of electron correlation treatment can lead to varying predictions regarding molecular geometry and vibrational frequencies [21] [24]. The extremely flat bending potential of the fulminate ion creates computational difficulties that persist even with the most sophisticated theoretical methods [24].

Recent studies using focal point analyses and complete basis set extrapolations have attempted to resolve the structural ambiguities associated with the fulminate anion [24]. These investigations employ correlation treatments as extensive as CCSDTQ(P) and CCSDTQP(H) levels of theory, incorporating core electron correlation, scalar relativistic effects, and diagonal Born-Oppenheimer corrections [24]. The results indicate that the accurate theoretical description of fulminate-containing compounds requires careful consideration of multiple electronic structure effects that are often neglected in standard computational approaches [21] [24].

Table 4: Crystal Structure Data for Silver Fulminate Polymorphic Forms

Propertyα-Form (Orthorhombic)β-Form (Trigonal)
Crystal SystemOrthorhombicTrigonal (Rhombohedral)
Space GroupCmcmR3̄
Structure Type3D polymeric networkCyclic hexamers (AgCNO)₆
CoordinationAg-C and Ag-O bridgingCyclic arrangement
Unit Cell ParametersVariable with temperature/pressureRhombohedral lattice
Density3.938 g/cm³Not specified
Bandgap (eV)3.51 eV4.43 eV
Thermodynamic PreferenceThermodynamically preferredLess stable than α-form

The orthorhombic phase of silver fulminate, designated as the α-form, crystallizes in the Cmcm space group and represents the thermodynamically stable polymorph under ambient conditions [1] [2] [4]. This phase exhibits distinct crystallographic parameters with a unit cell containing four formula units (Z = 4) and lattice constants of a = 3.880 Å, b = 10.752 Å, and c = 5.804 Å [4]. The calculated density of this phase is 4.111 g/cm³, making it the denser of the two polymorphs [4].

The structural architecture of the α-form is characterized by a three-dimensional polymeric network where fulminate anions bridge silver cations through both carbon and oxygen atoms [5]. The silver-carbon bond lengths are approximately 2.2 Å, while the silver-oxygen interactions are considerably weaker with distances exceeding 2.7 Å [5]. This extended bridging arrangement creates a robust three-dimensional framework that contributes to the phase's thermodynamic stability.

Electronic structure calculations reveal that the orthorhombic phase is an indirect bandgap insulator with a calculated bandgap of 3.51 eV [1] [2] [3]. The electronic properties reflect the extended nature of the three-dimensional network, where delocalization of electronic states occurs throughout the polymeric structure. Van der Waals interactions play a significant role in stabilizing this phase, as demonstrated by density functional theory calculations using dispersion correction methods [1] [2].

Trigonal Phase (β-form, R3̄ Space Group)

The trigonal phase of silver fulminate, known as the β-form, crystallizes in the R3̄ space group and represents the metastable polymorph [1] [2] [6]. This phase exhibits rhombohedral lattice parameters with a = 9.087 Å and α = 115.73°, containing six formula units per unit cell (Z = 6) [6]. The unit cell volume is 390.6 ų, resulting in a lower density of approximately 3.85 g/cm³ compared to the orthorhombic phase [6].

The distinguishing feature of the trigonal phase is its organization into cyclic hexamers with the molecular formula (AgCNO)₆ [7] [6]. These hexameric units consist of six silver atoms and six fulminate anions arranged in a ring-like structure, creating a fundamentally different molecular organization compared to the extended network of the α-form. The rhombohedral lattice arrangement accommodates these discrete hexameric units through specific intermolecular interactions [6].

Electronic structure analysis indicates that the trigonal phase is also an indirect bandgap insulator, but with a larger bandgap of 4.43 eV [1] [2] [3]. This increased bandgap reflects the more localized nature of the electronic states within the discrete hexameric units, contrasting with the extended delocalization observed in the orthorhombic phase. The metastable nature of this phase is attributed to the higher internal energy associated with the cyclic arrangement [1] [2].

Structural Differences Between Polymorphs

The structural differences between the two polymorphs of silver fulminate are profound and affect multiple aspects of their physical and chemical properties. The coordination environment of silver atoms differs significantly between the phases, with the orthorhombic form exhibiting extended bridging coordination while the trigonal form features cyclic coordination within hexameric units [5].

In the orthorhombic phase, the fulminate anions bridge silver cations through both carbon and oxygen atoms, creating continuous chains that extend throughout the three-dimensional network [5]. The silver-carbon bond lengths remain consistent at approximately 2.2 Å in both phases, but the silver-oxygen interactions show marked differences. In the α-form, these interactions are uniformly weak with distances exceeding 2.7 Å, while in the β-form, they exhibit a broader range from 2.49 to 3.01 Å [5].

The molecular organization represents the most striking difference between the polymorphs. The orthorhombic phase forms a continuous three-dimensional polymeric network where each fulminate anion is connected to multiple silver atoms, creating an extended framework structure [5]. In contrast, the trigonal phase organizes into discrete cyclic hexamers where the connectivity is limited to within individual hexameric units, resulting in a molecular rather than polymeric structure [7] [6].

Thermal stability differences between the polymorphs reflect their relative thermodynamic stability. The orthorhombic phase, being thermodynamically favored, exhibits higher thermal stability and is the preferred form under ambient conditions [1] [2]. The trigonal phase, as a metastable form, shows lower thermal stability and tends to convert to the more stable orthorhombic form under appropriate conditions [1] [2].

Cyclic Hexamers in Trigonal Polymorph

The cyclic hexamers in the trigonal polymorph of silver fulminate represent a unique structural motif that distinguishes this phase from conventional extended network structures [7] [6]. These hexamers consist of six silver atoms and six fulminate anions arranged in a ring-like configuration with the molecular formula (AgCNO)₆ [7] [6]. The hexameric structure exhibits hexagonal symmetry that is compatible with the overall trigonal crystal symmetry [6].

Within these cyclic hexamers, argentophilic interactions play a crucial role in stabilizing the ring structure. The silver-silver distances within the hexamers are approximately 2.77 Å, representing close argentophilic contacts that fall below the sum of van der Waals radii (3.44 Å) [5]. These sub-van der Waals interactions are among the shortest reported argentophilic interactions in the literature, with the closest distance being 2.7705(5) Å [5].

The coordination geometry within the hexamers involves silver atoms that are bonded to fulminate anions through both carbon and oxygen atoms, similar to the orthorhombic phase, but the connectivity is constrained within the cyclic structure [5]. The silver-carbon-silver angles within the hexamers range from 77° to 91°, reflecting the geometric constraints imposed by the cyclic arrangement [5]. This angular strain contributes to the metastable nature of the trigonal phase compared to the more relaxed geometry of the orthorhombic form.

The spatial arrangement of these hexamers within the rhombohedral lattice creates a unique packing pattern that maximizes intermolecular interactions while maintaining the discrete nature of the hexameric units [6]. The hexamers are arranged in a specific orientation that allows for optimal van der Waals contacts between adjacent units, contributing to the overall stability of the trigonal phase despite its metastable character [6].

UNII

5QNF7XT857

Wikipedia

Silver fulminate

Dates

Last modified: 07-20-2023

Explore Compound Types